1-Phenyl-3-(quinolin-8-ylamino)propan-1-one
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Overview
Description
1-Phenyl-3-(quinolin-8-ylamino)propan-1-one is an organic compound with the molecular formula C18H16N2O It is known for its unique structure, which combines a phenyl group, a quinolinylamino group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the condensation of aniline with quinoline-8-carbaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with phenylacetyl chloride in the presence of a base such as triethylamine to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and quinolinylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and quinoline compounds.
Scientific Research Applications
1-Phenyl-3-(quinolin-8-ylamino)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
- 1-Phenyl-3-(quinolin-2-ylamino)propan-1-one
- 1-Phenyl-3-(quinolin-4-ylamino)propan-1-one
- 1-Phenyl-3-(quinolin-6-ylamino)propan-1-one
Comparison: 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one is unique due to the position of the quinolinylamino group at the 8th position of the quinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 8th position may offer better intercalation with DNA compared to other positions, potentially enhancing its biological effects.
Properties
IUPAC Name |
1-phenyl-3-(quinolin-8-ylamino)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-10,12,19H,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGWPDKHOOWKQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358279 |
Source
|
Record name | 1-Propanone, 1-phenyl-3-(8-quinolinylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62365-94-0 |
Source
|
Record name | 1-Propanone, 1-phenyl-3-(8-quinolinylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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